1-Amino-3-methylidenecyclobutane-1-carboxylic acid 1-Amino-3-methylidenecyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2169518-70-9
VCID: VC8255620
InChI: InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9)
SMILES: C=C1CC(C1)(C(=O)O)N
Molecular Formula: C6H9NO2
Molecular Weight: 127.14

1-Amino-3-methylidenecyclobutane-1-carboxylic acid

CAS No.: 2169518-70-9

Cat. No.: VC8255620

Molecular Formula: C6H9NO2

Molecular Weight: 127.14

* For research use only. Not for human or veterinary use.

1-Amino-3-methylidenecyclobutane-1-carboxylic acid - 2169518-70-9

Specification

CAS No. 2169518-70-9
Molecular Formula C6H9NO2
Molecular Weight 127.14
IUPAC Name 1-amino-3-methylidenecyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9)
Standard InChI Key TUJKRFYLNFYKTI-UHFFFAOYSA-N
SMILES C=C1CC(C1)(C(=O)O)N
Canonical SMILES C=C1CC(C1)(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Identification

1-Amino-3-methylidenecyclobutane-1-carboxylic acid is systematically named according to IUPAC nomenclature as 1-amino-3-methylidenecyclobutane-1-carboxylic acid. Key identifiers include:

PropertyValueSource
CAS No.2169518-70-9
Molecular FormulaC6H9NO2\text{C}_6\text{H}_9\text{NO}_2
Molecular Weight127.14 g/mol
PubChem CID135392907
SMILESC=C1CC(C1)(C(=O)O)N
InChIKeyTUJKRFYLNFYKTI-UHFFFAOYSA-N

The compound’s structure features a cyclobutane ring with a methylidene group (CH2\text{CH}_2) at the 3-position, an amino group (NH2\text{NH}_2) at the 1-position, and a carboxylic acid (COOH\text{COOH}) at the same carbon (Figure 1). This arrangement introduces significant steric strain due to the cyclobutane ring’s non-planar geometry, which may influence reactivity and intermolecular interactions .

Stereochemical and Electronic Properties

The compound lacks defined stereocenters, as confirmed by its zero undefined atom/bond stereocenter count . Its topological polar surface area (63.3 Ų) and hydrogen bond donor/acceptor counts (2 and 3, respectively) suggest moderate solubility in polar solvents, while the computed XLogP3\text{XLogP3} value of -2.8 indicates hydrophilic characteristics . The methylidene group contributes to electron delocalization within the ring, potentially enhancing stability in aqueous environments.

Synthesis and Mechanistic Insights

Analytical Characterization

Hypothetical characterization data would likely include:

  • 1H NMR^1\text{H NMR}: Signals for the methylidene protons (δ5.25.5ppm\delta \approx 5.2–5.5 \, \text{ppm}), amino group (δ1.52.0ppm\delta \approx 1.5–2.0 \, \text{ppm}), and carboxylic acid (δ1012ppm\delta \approx 10–12 \, \text{ppm}).

  • IR Spectroscopy: Stretching vibrations for NH2\text{NH}_2 (~3350 cm1^{-1}), C=O\text{C=O} (~1700 cm1^{-1}), and C=C\text{C=C} (~1650 cm1^{-1}) .

Physicochemical and Computational Properties

Key Computed Properties

PubChem-derived computational data provides insights into the compound’s behavior:

PropertyValueImplications
Rotatable Bond Count1Moderate flexibility
Heavy Atom Count9Compact molecular size
Complexity166High structural intricacy
Monoisotopic Mass127.063328530 DaPrecise mass spectrometry ID

The low rotatable bond count and high complexity score underscore the compound’s rigidity, which may limit conformational diversity but enhance binding specificity in biological systems .

Solubility and Stability

Comparative Analysis with Structural Analogs

1-Amino-3-methylcyclobutane-1-carboxylic Acid

This analog replaces the methylidene group with a methyl substituent, altering its electronic and steric profile:

PropertyTarget CompoundMethyl Analog
Substituent at C3CH2\text{CH}_2 (methylidene)CH3\text{CH}_3 (methyl)
Molecular Weight127.14 g/mol129.16 g/mol
XLogP3-2.8-2.5 (estimated)

The methylidene group’s double bond introduces conjugation, potentially enhancing resonance stabilization compared to the saturated methyl analog.

1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid

This derivative lacks the amino group, reducing hydrogen-bonding capacity:

PropertyTarget CompoundMethyl Derivative
Functional GroupsNH2\text{NH}_2, COOH\text{COOH}COOH\text{COOH}, CH3\text{CH}_3
Hydrogen Bond Donors21

The absence of the amino group diminishes potential for ionic interactions, making the derivative less suitable for applications requiring molecular recognition.

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